1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a tricyclic core modified with substituents that enhance its pharmacological and physicochemical properties. The structure includes:
- 1-Ethyl group: Enhances lipophilicity and metabolic stability.
- 6-Fluoro substituent: Improves binding affinity to target proteins via halogen bonding.
- 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]: A heterocyclic moiety contributing to π-π stacking interactions and solubility modulation.
- 7-Morpholin-4-yl group: Introduces basicity, improving solubility and membrane permeability.
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4/c1-3-28-14-17(24-26-23(27-33-24)15-6-4-5-7-21(15)31-2)22(30)16-12-18(25)20(13-19(16)28)29-8-10-32-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZBFEOOPDRSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline core substituted with various functional groups, including a fluoro group and an oxadiazole moiety. The presence of the oxadiazole ring is significant, as compounds containing this structure have been associated with diverse biological activities.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one. The following findings summarize its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.48 | Induces apoptosis via caspase activation |
| HCT-116 (colon) | 0.78 | Cell cycle arrest at G1 phase |
| A549 (lung) | 1.54 | Inhibition of proliferation |
| PC-3 (prostate) | 0.67 | Axl kinase inhibition |
The compound exhibited IC50 values comparable to or lower than established anticancer agents like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .
The mechanisms underlying the anticancer effects include:
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound increased caspase 3/7 activity, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound was shown to cause G1 phase arrest in MCF-7 cells, preventing further cell division and promoting apoptosis .
- Kinase Inhibition : Notably, the compound acts as an Axl kinase inhibitor, which is implicated in tumor growth and metastasis .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against multiple cancer cell lines using standard cytotoxicity assays. The results demonstrated significant inhibition of cell growth across all tested lines, indicating broad-spectrum anticancer activity.
Study 2: Molecular Docking
Molecular docking studies have indicated strong interactions between the compound and key proteins involved in cancer progression. These studies suggest that modifications to the compound's structure could enhance its binding affinity and biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the 1,4-dihydroquinolin-4-one scaffold but differ in substituents, leading to variations in biological activity and physicochemical profiles. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects: The morpholinyl group in the target compound likely improves aqueous solubility compared to the sulfonamido group in compound 7f, which may increase molecular weight and reduce permeability .
Fluorine Positioning :
- The 6-fluoro substituent in the target compound is conserved in 7f, suggesting a role in stabilizing ligand-receptor interactions. REDX05237’s 8-fluoro and 2,5-difluorophenyl groups may confer broader-spectrum activity but higher metabolic instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
